1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine
Overview
Description
1-(1,3-Benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine is a complex organic compound that features a benzodioxole ring and an indole moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the benzodioxole and indole structures suggests that it may exhibit a range of biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and 1H-indole.
Step 1: The 1,3-benzodioxole is functionalized to introduce a reactive group, such as a halide or a hydroxyl group.
Step 2: The functionalized benzodioxole is then reacted with a suitable amine, such as 1H-indol-5-ylmethylamine, under conditions that promote nucleophilic substitution or amide bond formation.
Reaction Conditions: Common conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis is scaled up using batch or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the benzodioxole ring, potentially leading to the opening of the dioxole ring.
Substitution: Both the benzodioxole and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced or opened benzodioxole rings.
Substituted Derivatives: Products with various substituents on the benzodioxole or indole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-N-(2-phenylethyl)methanamine: Similar structure but with a phenylethyl group instead of an indole moiety.
1-(1,3-Benzodioxol-5-yl)-N-(1H-pyrrol-2-ylmethyl)methanamine: Contains a pyrrole ring instead of an indole ring.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine is unique due to the combination of the benzodioxole and indole structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-indol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-15-14(5-6-19-15)7-12(1)9-18-10-13-2-4-16-17(8-13)21-11-20-16/h1-8,18-19H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROINZHMOVOIJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208245 | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946700-55-6 | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946700-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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